molecular formula C15H28N2O4 B7928624 [2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid

[2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid

Cat. No.: B7928624
M. Wt: 300.39 g/mol
InChI Key: KWWFLCZIOTZKAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid: is a complex organic compound characterized by the presence of a tert-butoxycarbonyl group, an ethyl-amino group, a cyclohexylamino group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid typically involves multiple steps, starting with the protection of the amino groups using tert-butoxycarbonyl (Boc) groups. The synthesis may proceed through the following steps:

    Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Cyclohexylamino Group: The protected amino compound is then reacted with cyclohexylamine under controlled conditions to form the cyclohexylamino derivative.

    Introduction of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions and can be used to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

[2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, thereby influencing biochemical processes. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate
  • tert-Butyloxycarbonyl-protected amino acid ionic liquids

Uniqueness

[2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-[[2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-5-17(14(20)21-15(2,3)4)12-9-7-6-8-11(12)16-10-13(18)19/h11-12,16H,5-10H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWFLCZIOTZKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1NCC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.